A Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride: Physical Properties and Spectral Data
A Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and predicted spectral characteristics of 2-(2-Methoxyethoxy)ethyl chloride. Due to a lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted values derived from the analysis of its constituent functional groups and data from analogous chemical structures.
Chemical Identity and Physical Properties
2-(2-Methoxyethoxy)ethyl chloride, with the CAS number 52808-36-3, is a chloroalkyl ether. Its chemical structure consists of a short ethylene glycol methyl ether chain terminated by a chlorine atom. This structure imparts properties of both an ether and an alkyl halide.
Table 1: Physical and Chemical Properties of 2-(2-Methoxyethoxy)ethyl chloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClO₂ | [1][2] |
| Molecular Weight | 138.59 g/mol | [2] |
| IUPAC Name | 1-(2-chloroethoxy)-2-methoxyethane | [2] |
| CAS Number | 52808-36-3 | [1][2] |
| Canonical SMILES | COCCOCCCl | [1][2] |
| Density | 1.025 g/cm³[2] | [2][3][4] |
| Boiling Point | 156 °C at 760 mmHg[2][3] | [2][3][4] |
| Flash Point | 44.8 °C | [2][3] |
| Vapor Pressure | 3.8 mmHg at 25 °C | [3] |
| Refractive Index | 1.411 | [4] |
| XLogP3 | 0.4 | [2] |
| Topological Polar Surface Area | 18.5 Ų | [2] |
Predicted Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the C-O ether linkages and the C-Cl bond.
Table 2: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aliphatic) | ~2850-3000 | Stretching |
| C-O-C (Ether) | ~1100-1250 | Stretching (Strong) |
| C-Cl (Alkyl Halide) | ~580-780 | Stretching |
Prediction based on characteristic absorption regions for functional groups present in the molecule. Strong C-O-C ether linkage stretching bands are a key identifying feature for this class of compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment (Structure: a-b-c-d) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| a (CH₃-O-) | ~3.3 | Singlet (s) | 3H |
| b (-O-CH₂-CH₂-O-) | ~3.5-3.6 | Triplet (t) | 2H |
| c (-O-CH₂-CH₂-Cl) | ~3.6-3.7 | Triplet (t) | 2H |
| d (-CH₂-Cl) | ~3.7-3.8 | Triplet (t) | 2H |
Note: The chemical shifts of protons on carbons adjacent to oxygen atoms are typically in the 3.3-4.5 ppm range. Protons closer to the electronegative chlorine atom (d) are expected to be the most downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display four signals, one for each chemically non-equivalent carbon atom.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment (Structure: 1-2-3-4) | Predicted Chemical Shift (ppm) |
| 1 (CH₃-O-) | ~59 |
| 2 (-O-CH₂-CH₂-O-) | ~70-72 |
| 3 (-O-CH₂-CH₂-Cl) | ~70-72 |
| 4 (-CH₂-Cl) | ~42-44 |
Note: Carbons bonded to oxygen (ethers) typically resonate in the 50-80 ppm range, while carbons bonded to chlorine are found around 30-50 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to produce a weak or absent molecular ion peak. The fragmentation pattern will likely be dominated by cleavage at the C-O and C-C bonds.
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| M-Cl (103) | [C₅H₁₁O₂]⁺ | Loss of chlorine radical |
| 89 | [CH₃OCH₂CH₂O]⁺ | Cleavage of the central C-C bond |
| 63/65 | [CH₂Cl]⁺ | Alpha-cleavage (less likely to be prominent) |
| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage |
| 45 | [CH₂OCH₃]⁺ | Cleavage adjacent to the methoxy group |
Note: The fragmentation of ethers is often initiated by the oxygen atom, leading to resonance-stabilized cations. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway.[7][8]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed.
Infrared (IR) Spectroscopy Protocol
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Sample Preparation : As 2-(2-Methoxyethoxy)ethyl chloride is a liquid, the spectrum can be obtained neat. A small drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
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Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition :
-
For ¹H NMR , the instrument is tuned to the proton frequency. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).
Mass Spectrometry (MS) Protocol
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Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. The GC separates the sample from any impurities before it enters the ion source.
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Ionization : Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of 2-(2-Methoxyethoxy)ethyl chloride.
Caption: Relationship between molecular structure and predicted spectral data.
Caption: General experimental workflow for chemical characterization.
References
- 1. 2-(2-Methoxyethoxy)ethyl chloride - Wikidata [wikidata.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(2-Methoxyethoxy)ethyl chloride, CAS No. 52808-36-3 - iChemical [ichemical.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
